Cyclopropylmethyl-hydrazine oxalate

Overview

Description

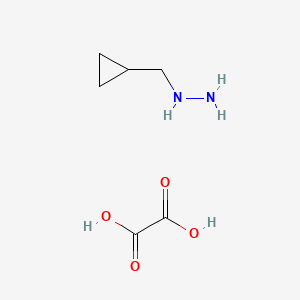

Cyclopropylmethyl-hydrazine oxalate, or cyclopropylmethylhydrazine oxalate, is an organic compound with a wide range of scientific applications. It is a derivative of hydrazine, a nitrogen-containing compound with a wide range of uses in organic chemistry and biochemistry. Cyclopropylmethyl-hydrazine oxalate is a colorless, odorless, crystalline solid and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Oxalate Content Estimation

Oxalate is a major risk factor in the formation of calcium oxalate kidney stones . The first step for any research about monitoring of oxalate content (both in vitro and in vivo) is a determination of its concentration . Analytical procedures and methods validation for oxalate content estimation have been reported, including titration with two titrators (potassium permanganate, and NaOH) as well as enzymatic method (oxalate assay kit) .

Food Safety

Oxalate is derived from plant sources, such as spinach, rhubarb, tea, cacao, nuts, and beans, and therefore is commonly found in raw or processed food products . Dietary intake of a large amount of oxalate could be harmful and leads to the oxalosis or formation of calcium oxalate deposits in vital tissues or organs of the body .

Medical Diagnosis and Prophylactic Treatment

Oxalate is best known to be a major component of kidney stones, which commonly contain calcium oxalate crystals . Oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals . Therefore, Cyclopropylmethyl-hydrazine oxalate could be used in the medical diagnosis and prophylactic treatment for hyperoxaluria, urolithiasis .

Pharmaceutical Industry

When formulated with platinum as oxaliplatin (an anticancer drug), oxalate has been proposed to cause neurotoxicity and nerve pain . Oxalate is hypothesized to cause this neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .

Pulp and Alumina Industry

Calcium oxalate is troublesome in the pulp industry and the alumina industry as it deposits on machinery . Therefore, understanding the properties of Cyclopropylmethyl-hydrazine oxalate could help in developing methods to control these deposits.

Cleaning Products

Oxalate is a common active component of rust removal and cleaning products . Cyclopropylmethyl-hydrazine oxalate could potentially be used in the formulation of these products.

Safety and Hazards

properties

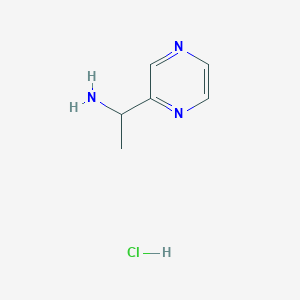

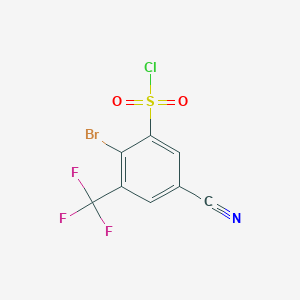

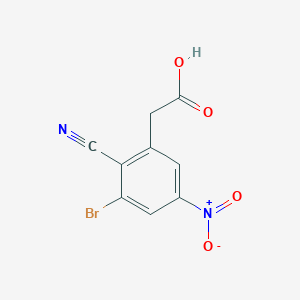

IUPAC Name |

cyclopropylmethylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C2H2O4/c5-6-3-4-1-2-4;3-1(4)2(5)6/h4,6H,1-3,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCFAHTXIHEYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylmethyl-hydrazine oxalate | |

CAS RN |

2173992-09-9 | |

| Record name | Hydrazine, (cyclopropylmethyl)-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)